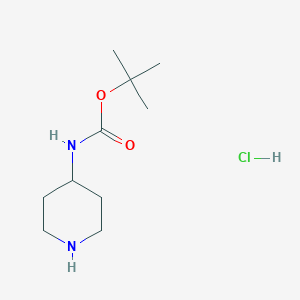

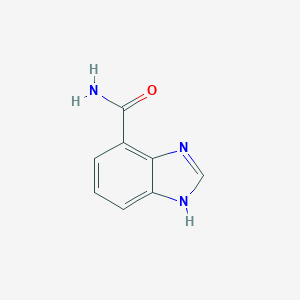

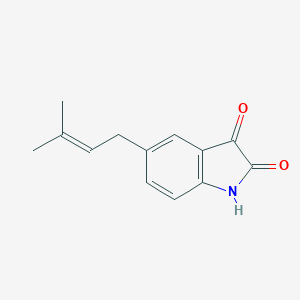

![molecular formula C7H7ClF3N3 B070775 1-[5-Chloro-3-(trifluoromethyl)-2-pyridyl]-1-methylhydrazine CAS No. 175205-60-4](/img/structure/B70775.png)

1-[5-Chloro-3-(trifluoromethyl)-2-pyridyl]-1-methylhydrazine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of compounds related to 1-[5-Chloro-3-(trifluoromethyl)-2-pyridyl]-1-methylhydrazine often involves condensation reactions, as demonstrated in the efficient synthesis of ethyl 5-amino-3-trifluoromethyl-1H-pyrazole-4-carboxylate, which subsequently can be used to generate trifluoromethylated pyrazolo[1,5-a]pyrimidines and pyrazolo[5,1-d][1,2,3,5]tetrazine-4(3H)-ones with novel properties (Wu et al., 2006).

Molecular Structure Analysis

The molecular structure of compounds similar to 1-[5-Chloro-3-(trifluoromethyl)-2-pyridyl]-1-methylhydrazine shows a tendency towards planarity and the formation of significant π-π stacking interactions, enhancing their reactivity and potential for further chemical modifications (Trilleras et al., 2014).

Chemical Reactions and Properties

Reactions involving trifluoromethyl groups, as found in 1-[5-Chloro-3-(trifluoromethyl)-2-pyridyl]-1-methylhydrazine, are of significant interest. For example, the regiospecific cyclization of 4-alkoxyvinyl trifluoro[chloro]methyl ketones with 6-trifluoro[chloro]methyl-2-hydrazine pyrimidines showcases the versatility and reactivity of such compounds, leading to novel pyrimidines with unique properties (Zanatta et al., 2003).

Physical Properties Analysis

While specific data on 1-[5-Chloro-3-(trifluoromethyl)-2-pyridyl]-1-methylhydrazine is scarce, the study of related compounds suggests that trifluoromethyl groups contribute to unique physical properties, such as fluorescence and the ability to inhibit certain types of plant growth, indicative of potential applications in materials science and agriculture (Yan‐Chao Wu et al., 2006).

Chemical Properties Analysis

The chemical behavior of 1-[5-Chloro-3-(trifluoromethyl)-2-pyridyl]-1-methylhydrazine and related compounds includes reactivity towards nucleophiles, leading to transformations that can be exploited in synthetic chemistry for the development of novel compounds with enhanced or desired properties (Terenin et al., 2011).

Applications De Recherche Scientifique

Chemical Synthesis and Derivatives

- The compound 1-[5-Chloro-3-(trifluoromethyl)-2-pyridyl]-1-methylhydrazine is involved in the synthesis of various chemical derivatives. For instance, its reaction with ethyl 4,4,4-trifluoroacetoacetate produces 5-hydroxy-3-(trifluoromethyl)pyrazole and its isomer 3-hydroxy-5-(trifluoromethyl)pyrazole, as established through 13C NMR spectra analysis (Lee et al., 1990).

Applications in Organic Synthesis

- The compound plays a significant role in organic synthesis, enabling the creation of novel derivatives. For example, it's used in the formation of pyrimido[4,5-e][1,3,4] thiadiazine derivatives, highlighting its versatility in chemical reactions (Rahimizadeh et al., 2007).

Chemical Transformations

- Another significant application is in chemical transformations where it undergoes various reactions leading to different organic compounds. For instance, its reaction with 4-ethoxy-1,1,1-trifluoro-3-buten-2-one in refluxing ethanol yields 1-methyl-3-(trifluoromethyl)pyrazole and 4,5-dihydro-1-methyl-5-(trifluoromethyl)pyrazol-5-ol (Pavlik et al., 2002).

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

1-[5-chloro-3-(trifluoromethyl)pyridin-2-yl]-1-methylhydrazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClF3N3/c1-14(12)6-5(7(9,10)11)2-4(8)3-13-6/h2-3H,12H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSTGWMCTJXPJSN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=C(C=C(C=N1)Cl)C(F)(F)F)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClF3N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90381794 |

Source

|

| Record name | 5-Chloro-2-(1-methylhydrazinyl)-3-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90381794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.60 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[5-Chloro-3-(trifluoromethyl)-2-pyridyl]-1-methylhydrazine | |

CAS RN |

175205-60-4 |

Source

|

| Record name | 5-Chloro-2-(1-methylhydrazinyl)-3-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90381794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

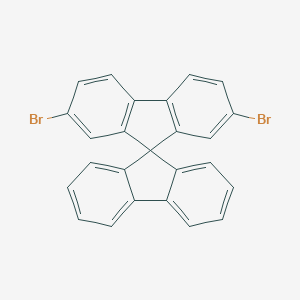

![Tert-butyl spiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B70701.png)

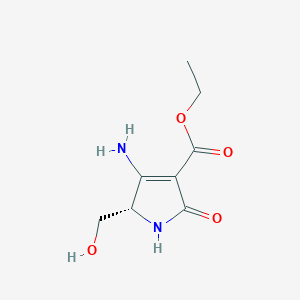

![3-(Chloromethyl)-5-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B70707.png)

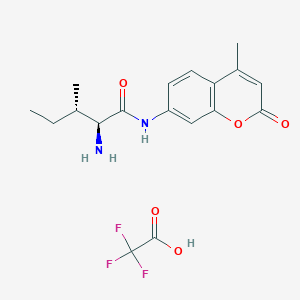

![Furo[3,2-c]pyridine-4-methanamine](/img/structure/B70708.png)

![3-[(4-Fluorobenzyl)oxy]benzaldehyde](/img/structure/B70719.png)